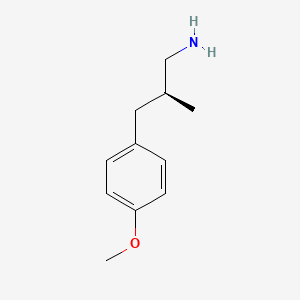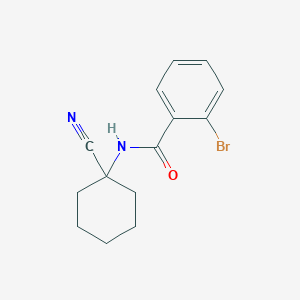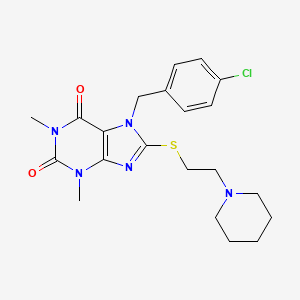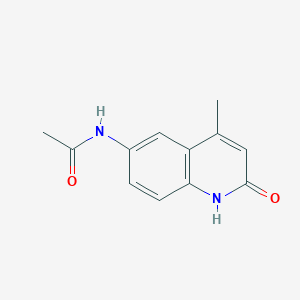![molecular formula C23H25BrN4O3S B2366313 6-Brom-3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanyliden-1H-chinazolin-4-on CAS No. 422288-02-6](/img/no-structure.png)
6-Brom-3-[4-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanyliden-1H-chinazolin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is also known as 3-(4-Bromophenyl)-6-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[2,3-c][1,2,4]triazole . It has a molecular formula of C22H22BrN5OS and a molecular weight of 484.4 g/mol .
Molecular Structure Analysis
The compound has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The InChI key is JGXIXBKKDUNARN-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 74.1 Ų and a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 483.07284 g/mol .Wissenschaftliche Forschungsanwendungen
- Die Triazol-Pyrimidin-Hybridverbindungen zeigten neuroprotektive und entzündungshemmende Eigenschaften .
- Die Verbindung dient als wichtiges Zwischenprodukt für die Synthese cholinerger Medikamente, die möglicherweise zur Behandlung von Magen-Darm-Erkrankungen eingesetzt werden können .
- Ähnliche Verbindungen beteiligen sich an der Synthese von Oxazolidinon-Derivaten, die als Modulatoren des metabotropen Glutamatrezeptors 5 (mGluR5) wirken .
- Die neu synthetisierten Verbindungen wurden auf ihre Antitumoraktivität untersucht. Weitere Details zu ihrer Wirksamkeit und ihren Mechanismen wären wertvoll .
Neuroprotektion und Anti-Neuroinflammation
Synthese cholinerger Medikamente
Modulatoren von mGluR5
Antitumoraktivität
Antibakterielle und antifungale Eigenschaften
Zusammenfassend lässt sich sagen, dass die Triazol-Pyrimidin-Hybridverbindung vielversprechend in Bezug auf Neuroprotektion, Arzneimittelsynthese und potenzielle therapeutische Anwendungen ist. Weitere Forschung ist erforderlich, um ihr volles Potenzial in diesen verschiedenen Bereichen freizusetzen. 🌟
Wirkmechanismus
The compound has shown promising neuroprotective and anti-inflammatory properties . It has been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibited neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one' involves the synthesis of the intermediate compounds followed by their coupling to form the final product.", "Starting Materials": [ "4-methoxyphenylpiperazine", "4-bromo-1-butanol", "2-chloro-3-nitrobenzoic acid", "thiourea", "sodium hydroxide", "potassium carbonate", "acetic anhydride", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(4-methoxyphenyl)piperazine", "4-methoxyphenylpiperazine is synthesized by reacting 4-methoxyaniline with 1-bromo-4-chlorobutane in the presence of potassium carbonate and acetonitrile.", "Step 2: Synthesis of 4-bromo-1-butanol", "4-bromo-1-butanol is synthesized by reacting 1-butanol with hydrobromic acid in the presence of sulfuric acid.", "Step 3: Synthesis of 4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutanol", "4-(4-methoxyphenyl)piperazine is reacted with 4-bromo-1-butanol in the presence of potassium carbonate and acetonitrile to form 4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutanol.", "Step 4: Synthesis of 2-chloro-3-nitrobenzoic acid", "2-chloro-3-nitrobenzoic acid is synthesized by reacting 2-chlorobenzoic acid with nitric acid and sulfuric acid.", "Step 5: Synthesis of 2-amino-3-chlorobenzoic acid", "2-chloro-3-nitrobenzoic acid is reduced to 2-amino-3-chlorobenzoic acid using sodium borohydride in the presence of acetic acid.", "Step 6: Synthesis of 2-amino-3-chlorobenzoyl chloride", "2-amino-3-chlorobenzoic acid is reacted with thionyl chloride in the presence of acetic anhydride to form 2-amino-3-chlorobenzoyl chloride.", "Step 7: Synthesis of 2-amino-3-chlorobenzamide", "2-amino-3-chlorobenzoyl chloride is reacted with thiourea in the presence of sodium bicarbonate to form 2-amino-3-chlorobenzamide.", "Step 8: Synthesis of 2-amino-3-chloro-4-(4-methoxyphenyl)piperazin-1-yl)benzamide", "4-(4-methoxyphenyl)piperazin-1-yl)-4-oxobutanol is reacted with 2-amino-3-chlorobenzamide in the presence of sodium hydroxide to form 2-amino-3-chloro-4-(4-methoxyphenyl)piperazin-1-yl)benzamide.", "Step 9: Synthesis of 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one", "2-amino-3-chloro-4-(4-methoxyphenyl)piperazin-1-yl)benzamide is reacted with 2-amino-4-bromo-6-methyl-1,3-thiazole-5-carboxylic acid in the presence of potassium carbonate and ethyl acetate to form 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
CAS-Nummer |
422288-02-6 |
Molekularformel |
C23H25BrN4O3S |
Molekulargewicht |
517.44 |
IUPAC-Name |
6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C23H25BrN4O3S/c1-31-18-7-5-17(6-8-18)26-11-13-27(14-12-26)21(29)3-2-10-28-22(30)19-15-16(24)4-9-20(19)25-23(28)32/h4-9,15H,2-3,10-14H2,1H3,(H,25,32) |
InChI-Schlüssel |
FYOQTFMOWJJJIY-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




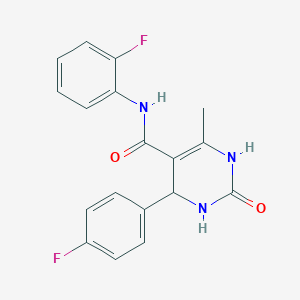

![N-[3-(4-Ethylsulfinylphenyl)phenyl]-4-methylbenzamide](/img/structure/B2366237.png)
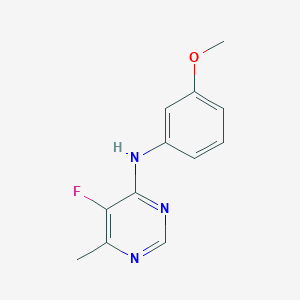
![3-[4-(1,3-Benzoxazol-2-yl)pyrazol-1-yl]thiolane 1,1-dioxide](/img/structure/B2366241.png)
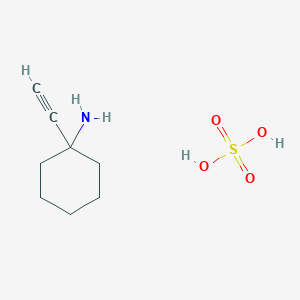
![4-[(6-Amino-4-hydroxypyrimidin-2-ylthio)methyl]phenyl phenyl ketone](/img/structure/B2366243.png)
![N-((tetrahydrofuran-2-yl)methyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide 2,2-dioxide](/img/structure/B2366244.png)
